N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)acetamide
Description
The compound "N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)acetamide" is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with an ethanesulfonyl group and a methylphenylacetamide moiety. Its structure combines a bicyclic heteroaromatic system (tetrahydroquinoline) with sulfonamide and acetamide functional groups, which are common in pharmaceuticals and bioactive molecules.
Properties
IUPAC Name |
N-[4-[(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]-3-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-4-29(25,26)23-11-5-6-16-7-8-18(13-19(16)23)22-30(27,28)20-10-9-17(12-14(20)2)21-15(3)24/h7-10,12-13,22H,4-6,11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAKEABCEJOPJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)acetamide (commonly referred to as compound G513-0601) is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Characteristics
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 374.46 g/mol |
| Molecular Formula | C19H22N2O4S |
| LogP | 2.7688 |
| Polar Surface Area | 62.192 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
This unique structure includes a sulfonamide group and a tetrahydroquinoline moiety, contributing to its biological activity.
Research indicates that compounds similar to G513-0601 exhibit various mechanisms of action, primarily through inhibition of key enzymes and receptors involved in disease processes. For instance:
- Inhibition of Enzymes : The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes, which can affect metabolic pathways related to tumor growth and inflammation.
- Interaction with Receptors : The tetrahydroquinoline structure may facilitate binding to neurotransmitter receptors, potentially influencing neurological pathways.
Antitumor Effects
Several studies have investigated the potential antitumor effects of G513-0601 and related compounds. For example:
- Study on Malignant Pleural Mesothelioma : A combination therapy involving similar compounds demonstrated significant antiproliferative activity in malignant pleural mesothelioma (MPM) cells. The study showed that the combination of a MEK inhibitor and a compound with similar properties to G513-0601 enhanced tumor suppression compared to monotherapy .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity:
- Mechanism Exploration : Research indicates that compounds with sulfonamide groups can reduce pro-inflammatory cytokines in vitro. This suggests that G513-0601 may modulate inflammatory pathways, offering therapeutic avenues for conditions characterized by chronic inflammation.
Case Study 1: Antitumor Efficacy
In a recent in vivo study involving xenograft models of MPM, the administration of G513-0601 led to a marked reduction in tumor size compared to control groups. The results highlighted the compound's potential as part of a combination therapy regimen targeting aggressive cancers.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of tetrahydroquinoline derivatives. Compounds similar to G513-0601 showed promise in reducing oxidative stress markers in neuronal cell lines, suggesting potential applications in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with the target molecule:
Key Differences and Implications
Core Structure: The tetrahydroquinoline core in the target compound introduces rigidity and aromaticity compared to the tetrahydrofuran ring in or the simple phenyl ring in . This may enhance binding to hydrophobic pockets in biological targets. The ethanesulfonyl group (target) vs.
Substituent Effects :
- The methyl group on the phenyl ring (target) introduces steric hindrance absent in and , which could modulate receptor selectivity.
- The nitro group in confers strong electron-withdrawing effects, whereas the target compound relies on sulfonamide and acetamide groups for electronic modulation.
Synthetic Complexity: The target compound’s tetrahydroquinoline synthesis likely requires multi-step cyclization and sulfonylation, contrasting with the straightforward acetylation in or sulfamoyl bridging in .
Crystallographic and Intermolecular Interactions :
- Analogues like exhibit intermolecular C–H⋯O interactions, stabilizing crystal packing . The target compound’s bulkier structure may favor different packing modes or solubility profiles.
Research Findings and Data Gaps
- Biological Activity : While the evidence lacks direct data on the target compound, sulfonamide-acetamide hybrids are frequently explored for antimicrobial, anticancer, or enzyme-inhibitory properties. The ethanesulfonyl group may enhance pharmacokinetics compared to simpler sulfonamides .
- Structural Analysis: X-ray crystallography (e.g., using SHELX or WinGX ) could elucidate conformational details, such as planarity of the tetrahydroquinoline ring or sulfamoyl torsion angles.
- Synthetic Optimization: Evidence from suggests recrystallization from ethanol yields pure products, a method applicable to the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
